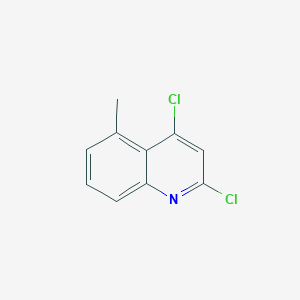

2,4-Dichloro-5-methylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dichloro-5-methylquinoline is a type of quinoline, which is a nitrogen-containing bicyclic compound . It is a colorless and crystalline solid that is soluble in organic solvents. The molecular weight of this compound is approximately 212.075 Da .

Synthesis Analysis

The synthesis of 2,4-Dichloro-5-methylquinoline involves a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-methylquinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The crystallographic data reveals that the crystals belong to the triclinic crystal system .Chemical Reactions Analysis

The 4-chloro group in 2,4-Dichloro-5-methylquinoline is reactive and can undergo nucleophilic substitution reactions to form new 4-substituted 2-quinolinones and quinolinethiones, such as 4-sulfanyl, hydrazino, azido, and amino derivatives .Physical And Chemical Properties Analysis

2,4-Dichloro-5-methylquinoline is a colorless and crystalline solid. It has a molecular weight of approximately 212.075 Da and is soluble in organic solvents.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- 2,4-Dichloro-5-methylquinoline and its derivatives have been explored in various synthesis and structural studies. For instance, the synthesis and crystal structure of 2,4-dichloro-6-methylquinoline revealed its potential anti-cancer properties on human oral carcinoma cells. This compound was synthesized from p-toluidine and malonic acid in a one-pot reaction, and its crystallographic data were extensively studied (Somvanshi et al., 2008).

- Another study focused on the synthesis, spectroscopy, and computational analysis of biologically important hydroxyhaloquinolines, which include derivatives of 2,4-dichloro-5-methylquinoline. These compounds were characterized by various spectroscopic techniques and single-crystal X-ray diffraction (Małecki et al., 2010).

Biodegradation and Environmental Applications

- Research has also been conducted on the aerobic biodegradation of methylquinolines, including 4-methylquinoline, a related compound to 2,4-dichloro-5-methylquinoline. This study identified a bacterial consortium capable of degrading 4-methylquinoline under aerobic conditions, highlighting the environmental implications of these compounds (Sutton et al., 1996).

Antimicrobial and Pharmaceutical Research

- The antimicrobial potentials of components isolated from Citrullus colocynthis fruits and their analogues, including 4-methylquinoline, were explored. This research aimed to develop natural preservatives against foodborne bacteria, indicating the potential use of quinoline derivatives in food safety and pharmaceuticals (Kim et al., 2014).

Computational and Spectroscopic Analysis

- A study on the synthesis, spectroscopic characterization, and thermal studies of divalent transition metal complexes of 8-hydroxyquinoline, which is structurally related to 2,4-dichloro-5-methylquinoline, revealed insights into their antimicrobial activities and potential applications in material science (Patel & Patel, 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid dust formation, contact with skin and eyes, and inhalation of dust, vapor, mist, or gas .

Eigenschaften

IUPAC Name |

2,4-dichloro-5-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTYBONINZZLPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(C=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-methylquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

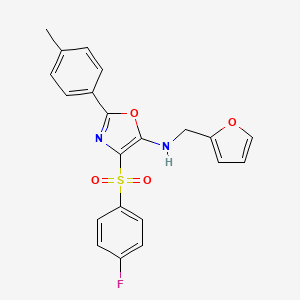

![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794463.png)

![2,2-dimethyl-N-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}propanamide](/img/structure/B2794468.png)

![N-butyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2794471.png)

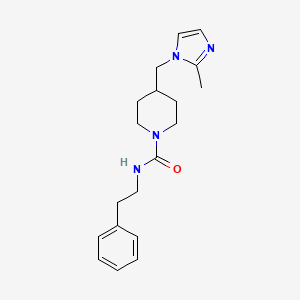

![2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2794477.png)

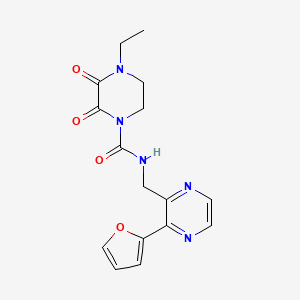

![1-N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide](/img/structure/B2794478.png)